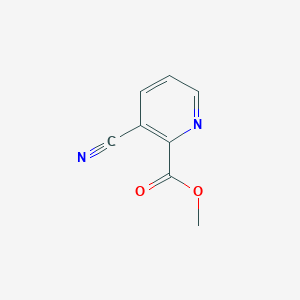
Methyl 3-cyanopyridine-2-carboxylate
Descripción general
Descripción
“Methyl 3-cyanopyridine-2-carboxylate” is an organic compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 .
Synthesis Analysis
While specific synthesis methods for “Methyl 3-cyanopyridine-2-carboxylate” were not found, related compounds have been synthesized using various methods . For instance, trifluoromethylpyridines, which share a similar structure, have been synthesized for use in agrochemical and pharmaceutical ingredients . Another related compound, methyl (2 R* ,3 R* )-3-aryl (pyridyl)-5-oxopyrrolidine-2-carboxylates, was synthesized based on the neutralization reaction of diastereohomogeneous dimethyl (2 R* ,3 R* )-3-aryl (pyridyl)glutamate hydrochlorides .Molecular Structure Analysis
The molecular structure of “Methyl 3-cyanopyridine-2-carboxylate” consists of a pyridine ring with a carboxylate group at the 2-position and a cyano group at the 3-position .Physical And Chemical Properties Analysis
“Methyl 3-cyanopyridine-2-carboxylate” is a light-red to brown solid . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Antitumor Activity
Methyl 3-cyanopyridine-2-carboxylate: derivatives have shown promising results in antitumor activity. Specifically, certain pyridine derivatives have demonstrated significant inhibitory effects against liver carcinoma cell lines (HEPG2), showcasing potential as novel anticancer agents . The pyridine core, a key constituent in these compounds, is known for its wide range of biological applications, including anticancer activities .
Antimicrobial Properties
Research indicates that pyridine and thienopyridine derivatives, which can be synthesized from Methyl 3-cyanopyridine-2-carboxylate , exhibit strong antimicrobial activity. These compounds have been effective against microbial strains such as E. coli, B. mycoides, and C. albicans, with some derivatives showing higher inhibition zones and minimal inhibitory concentrations (MIC) than others . This suggests their potential use in developing new antibiotics.
Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of various bioactive compounds. It has been used to produce derivatives that possess pharmacological activities such as antihypertensive, antipyretic, anti-inflammatory, and analgesic properties . This versatility makes it a valuable starting material in medicinal chemistry.
Metal Complex Formation
The ability of pyridine derivatives to form metal complexes has been explored for their antitumor properties. Early reports suggest that α-terpyridine, a related compound, can form metal complexes and bind with DNA/RNA, which is the basis for investigating these derivatives as antitumor agents .
Chemical Synthesis and Material Science
Methyl 3-cyanopyridine-2-carboxylate: is also used in chemical synthesis and material science research. Scientists utilize this compound for its reactivity and stability, making it a cornerstone in the synthesis of new materials and chemicals .
Drug Development
Given its role in the synthesis of bioactive compounds, Methyl 3-cyanopyridine-2-carboxylate is instrumental in drug development. It is a core component in the structure of various approved drugs and continues to be a focus in the pharmaceutical industry for the development of new therapeutic agents .
Pharmacological Research
The compound’s derivatives are being explored for a range of pharmacological activities. This includes research into their potential as cardiotonic, antimicrobial, and anti-inflammatory agents, further highlighting the compound’s significance in pharmacological research .
Mecanismo De Acción
Target of Action
Methyl 3-cyanopyridine-2-carboxylate is a complex compound that is still under investigation. It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
It is known that similar compounds interact with their targets and cause significant changes . For instance, indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, affect various biochemical pathways . These compounds have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Result of Action
Similar compounds, such as indole derivatives, have been found to have various biological activities, suggesting that methyl 3-cyanopyridine-2-carboxylate may also have diverse effects .
Propiedades
IUPAC Name |
methyl 3-cyanopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)7-6(5-9)3-2-4-10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWKMHTZRPFQCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508781 | |
| Record name | Methyl 3-cyanopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53940-11-7 | |
| Record name | Methyl 3-cyanopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

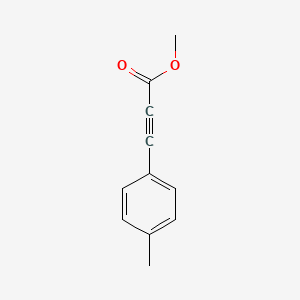
![2-methyl-1H-[1,5]naphthyridin-4-one](/img/structure/B1601096.png)
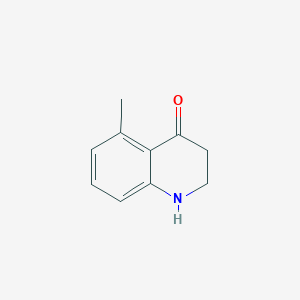
![Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate](/img/structure/B1601099.png)
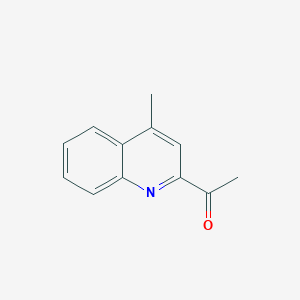
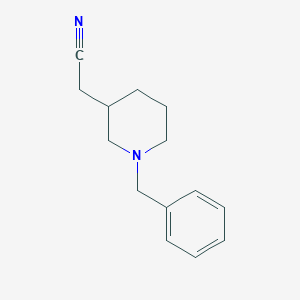

![5-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B1601107.png)
![2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1601108.png)

![ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1601115.png)


